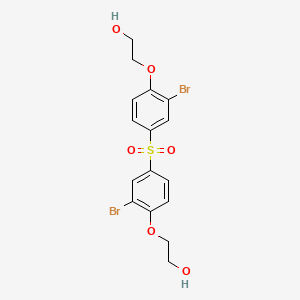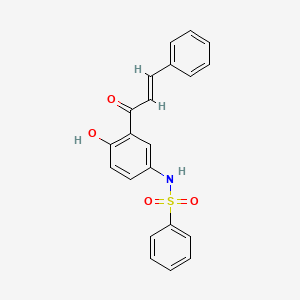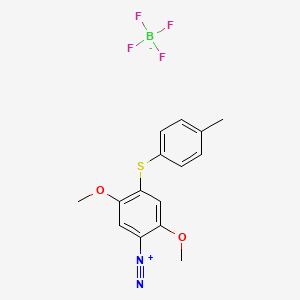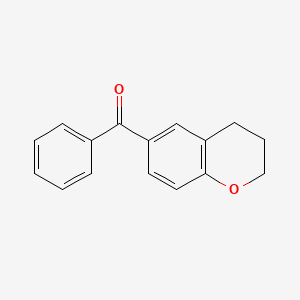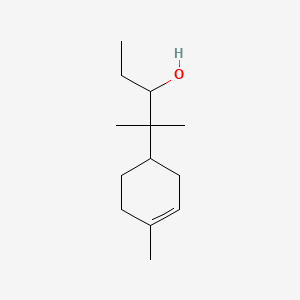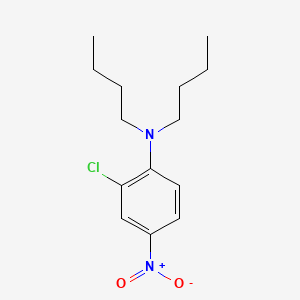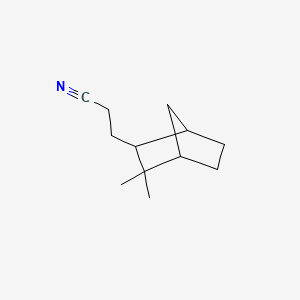
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イル)プロピオニトリルは、そのユニークな二環式構造が特徴の有機化合物です。この化合物は、その安定性と反応性から、さまざまな科学分野において貴重な研究対象となっています。
準備方法
合成経路および反応条件
3-(3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イル)プロピオニトリルの合成は、通常、3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イル誘導体とプロピオニトリルを制御された条件下で反応させることにより行われます。この反応は、目的生成物の形成を促進するために、酸または塩基によって触媒されることが多いです。
工業的製造方法
工業的な設定では、この化合物の製造は、反応物が最適化された温度と圧力条件下で混合される大型の化学反応器を伴う場合があります。連続フロー反応器の使用は、製造プロセスの効率と収率を向上させることができます。
化学反応の分析
反応の種類
3-(3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イル)プロピオニトリルは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化される可能性があります。
還元: 還元反応は、ニトリル基を第一アミンに変換することができます。
置換: この化合物は、ニトリル基が他の官能基に置き換えられる求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または触媒の存在下での水素ガス(H₂)などの還元剤が使用されます。
置換: 水酸化物イオン(OH⁻)またはアミン(NH₂)などの求核剤が一般的に使用されます。
主な生成物
酸化: ケトンまたはカルボン酸を生成します。
還元: 第一アミンを生成します。
置換: 使用される求核剤に応じて、さまざまな置換誘導体を生成します。
科学的研究の応用
3-(3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イル)プロピオニトリルは、科学研究でさまざまな用途があります。
化学: 複雑な有機分子の合成における前駆体として使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療的特性と、医薬品開発のための構成要素として調査されています。
産業: 特殊化学品や材料の製造に使用されます。
作用機序
3-(3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イル)プロピオニトリルの作用機序は、特定の分子標的との相互作用を含みます。ニトリル基は、水素結合を形成したり、金属イオンと配位したりすることで、さまざまな生化学的経路に影響を与える可能性があります。二環式構造は安定性と剛性を与え、化合物の反応性と結合親和性に影響を与える可能性があります。
類似化合物の比較
類似化合物
- 3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イルホルムアミド
- エタノール、2-(3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イリデン)
- {3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イル}メタンアミン
独自性
類似化合物と比較して、3-(3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イル)プロピオニトリルは、その特有のニトリル官能基により、独特の反応性と潜在的な用途を持っているため、ユニークです。二環式構造も、さまざまな化学反応における安定性と汎用性に貢献しています。
類似化合物との比較
Similar Compounds
- 3,3-Dimethylbicyclo(2.2.1)hept-2-ylformamide
- Ethanol, 2-(3,3-dimethylbicyclo(2.2.1)hept-2-ylidene)
- {3,3-Dimethylbicyclo(2.2.1)heptan-2-yl}methanamine
Uniqueness
Compared to similar compounds, 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile is unique due to its specific nitrile functional group, which imparts distinct reactivity and potential applications. The bicyclic structure also contributes to its stability and versatility in various chemical reactions.
特性
CAS番号 |
85567-33-5 |
|---|---|
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC名 |
3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)propanenitrile |
InChI |
InChI=1S/C12H19N/c1-12(2)10-6-5-9(8-10)11(12)4-3-7-13/h9-11H,3-6,8H2,1-2H3 |
InChIキー |
FLEZSMIKDUKERR-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)C1CCC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



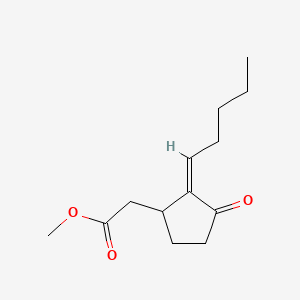
![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)
